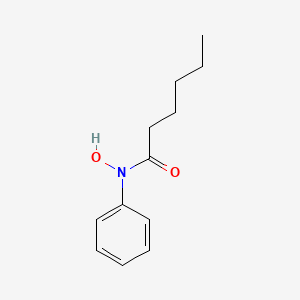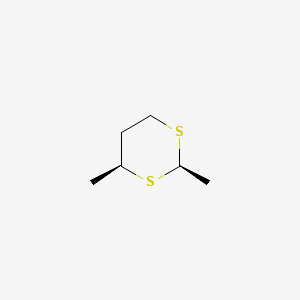
(2R,4S)-2,4-Dimethyl-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-2,4-Dimethyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The (2R,4S) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-1,3-dithiane typically involves the reaction of a suitable dithiol with a carbonyl compound. One common method is the reaction of 2,4-pentanedione with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(2R,4S)-2,4-Dimethyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane to its corresponding dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
科学的研究の応用
(2R,4S)-2,4-Dimethyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2R,4S)-2,4-Dimethyl-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. By forming a stable dithiane ring, it prevents unwanted reactions at the carbonyl site, allowing for selective transformations elsewhere in the molecule. The compound can be deprotected under mild conditions, regenerating the original carbonyl compound.
類似化合物との比較
Similar Compounds
1,3-Dithiane: A parent compound with similar protecting group properties but lacking the specific stereochemistry of (2R,4S)-2,4-Dimethyl-1,3-dithiane.
2,2-Dimethyl-1,3-dithiane: Another dithiane derivative with different substitution patterns.
Uniqueness
The (2R,4S) configuration of 2,4-Dimethyl-1,3-dithiane imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
特性
CAS番号 |
24347-78-2 |
|---|---|
分子式 |
C6H12S2 |
分子量 |
148.3 g/mol |
IUPAC名 |
(2R,4S)-2,4-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C6H12S2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChIキー |
XRBWKNMCKYCXOI-NTSWFWBYSA-N |
異性体SMILES |
C[C@H]1CCS[C@H](S1)C |
正規SMILES |
CC1CCSC(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


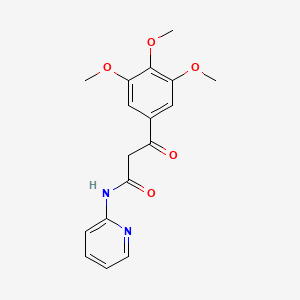
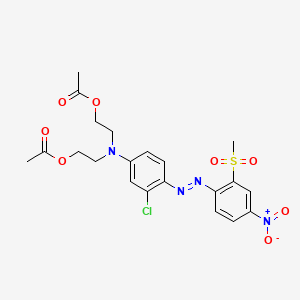
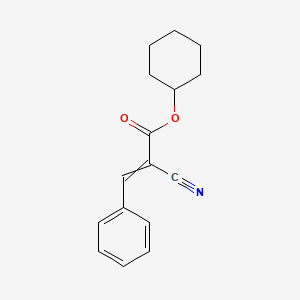
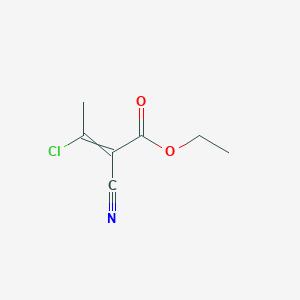
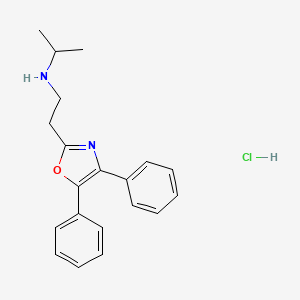
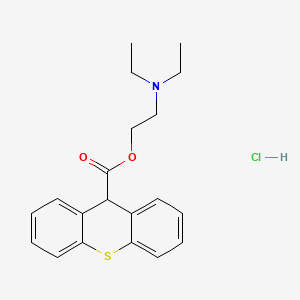
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
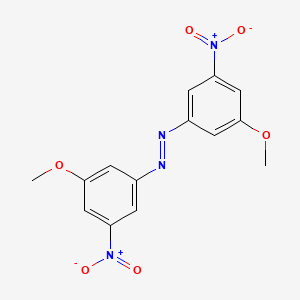
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
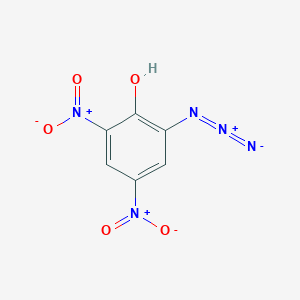
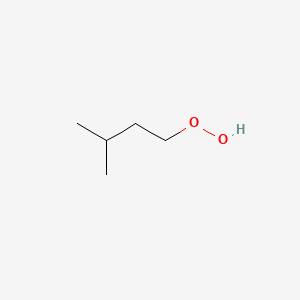
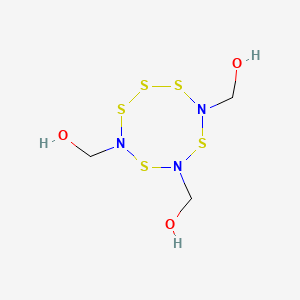
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
